molecular formula C8H11NO3S B1528844 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 136204-53-0

2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1528844
CAS No.: 136204-53-0
M. Wt: 201.25 g/mol
InChI Key: VUYNDEPBNKPVLF-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which then undergoes cyclization with methyl isothiocyanate to yield the thiazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Thiazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activity.

    4-Methylthiazole: A simpler derivative with a methyl group at the 4-position, used in flavor and fragrance industries.

    2-Methylthiazole-5-carboxylic acid: Similar to the compound but lacks the ethoxymethyl group, used in pharmaceutical research.

Uniqueness: 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other thiazole derivatives.

Biological Activity

2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring that contains sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO2SC_8H_{11}NO_2S, with a molecular weight of approximately 173.19 g/mol. The structure features an ethoxymethyl group at the second position of the thiazole ring and a carboxylic acid functional group at the fourth position. These structural elements contribute to its chemical reactivity and potential biological activity.

Antimicrobial Activity

Compounds containing thiazole rings have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiazole can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

Thiazole Derivative Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Properties

Research has also explored the anticancer potential of thiazole derivatives. For instance, studies on similar compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells have yet to be fully elucidated; however, its structural analogs have shown promise in this area.

Case Study: Anticancer Activity

A study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) through mechanisms involving oxidative stress and apoptosis .

Anti-inflammatory Effects

Emerging evidence suggests that thiazole compounds may possess anti-inflammatory properties . These properties are essential for developing treatments for inflammatory diseases. In vitro studies have indicated that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

The mechanisms underlying the biological activity of this compound involve interactions with specific biological targets:

  • Xanthine Oxidase Inhibition : Some thiazole derivatives have been identified as xanthine oxidase inhibitors, which play a role in oxidative stress-related diseases .
  • Antioxidant Activity : Thiazoles exhibit free radical scavenging properties, contributing to their potential therapeutic effects against oxidative stress-related conditions .

Properties

IUPAC Name

2-(ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-4-6-9-5(2)7(13-6)8(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNDEPBNKPVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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